Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one (5-Bromosaccharin)
Abstract
This technical guide provides a comprehensive overview of 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one, a halogenated derivative of the well-known benzisothiazole, saccharin. While specific research on this particular molecule is not extensively documented in public literature, its structural components—the saccharin scaffold and an aromatic bromine substituent—position it as a compound of significant interest for medicinal chemistry and drug development. This document synthesizes information from related compounds to provide expert insights into its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential therapeutic applications. Detailed experimental protocols, data tables, and explanatory diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery. The guide aims to bridge the existing information gap and stimulate further investigation into the unique potential of 5-bromosaccharin as a versatile chemical building block and potential bioactive agent.
Introduction: The Benzisothiazole Scaffold in Modern Drug Discovery
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone of medicinal chemistry.[1][2] This scaffold is prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] A particularly noteworthy derivative is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. While famous as the first commercially successful artificial sweetener, the saccharin core possesses a unique combination of features—a cyclic sulfonamide (sultam), an acidic N-H proton, and a stable aromatic ring—that make it an attractive scaffold for designing novel therapeutic agents.[4][5]
The introduction of a halogen atom, such as bromine, onto an aromatic scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[6] Halogenation can enhance lipophilicity, improve membrane permeability, influence metabolic stability, and provide a reactive handle for further synthetic modifications through cross-coupling reactions.[6]
This guide focuses on 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one (hereafter referred to as 5-bromosaccharin). This molecule combines the privileged saccharin scaffold with a bromine atom at the 5-position of the benzene ring. This substitution is anticipated to not only influence its intrinsic biological activity but also to open up new avenues for chemical derivatization, making it a valuable intermediate for creating diverse compound libraries.
Physicochemical and Spectroscopic Profile
The precise experimental data for 5-bromosaccharin is not widely available. The following profile is constructed based on its chemical structure and data from analogous compounds.
Structural and Physical Properties
A summary of the key physicochemical properties for 5-bromosaccharin is presented in Table 1.
| Property | Value | Source/Method |
| IUPAC Name | 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | IUPAC Nomenclature |
| Synonyms | 5-Bromosaccharin | Common Name |
| CAS Number | 29632-82-4 | Chemical Abstract Service |
| Molecular Formula | C₇H₄BrNO₃S | Elemental Composition |
| Molecular Weight | 262.08 g/mol | Calculation |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, acetone | Inferred from Structure |
| Melting Point | Not reported; expected to be >200 °C | Prediction |
| pKa (N-H) | ~1.5 - 2.0 | Estimated from saccharin (pKa ≈ 2) |
Predicted Spectroscopic Data
Detailed experimental spectra for 5-bromosaccharin are not readily found in the literature. However, a predicted analysis based on established principles of spectroscopy provides a strong indication of the expected results.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show three distinct signals in the aromatic region. The acidic N-H proton will likely appear as a broad singlet at a very downfield chemical shift.
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum is predicted to show seven distinct signals, six for the aromatic carbons and one for the carbonyl carbon.[7][8]
-
Aromatic Carbons (Predicted, ppm): ~120-145 ppm region, with the carbon bearing the bromine (C-5) appearing around 120-125 ppm and the carbon adjacent to the sulfonyl group (C-7a) being significantly downfield.
-
Carbonyl Carbon (C=O) (Predicted, ppm): ~160-165 ppm.
Synthesis and Purification Protocol
A definitive, optimized synthesis for 5-bromosaccharin is not published in peer-reviewed journals. However, a robust synthetic route can be designed based on the principles of electrophilic aromatic substitution on the electron-deficient saccharin ring. The sulfonyl group is a strong deactivating and meta-directing group. However, in fused ring systems, the directing effects can be complex. Direct bromination of isatin, a related heterocyclic compound, yields the 5-bromo derivative, suggesting this position is susceptible to electrophilic attack.
Proposed Synthesis: Electrophilic Bromination of Saccharin
This protocol describes a plausible method for the synthesis of 5-bromosaccharin via direct bromination.
Reaction Scheme:
A proposed synthetic route to 5-bromosaccharin.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add saccharin (1.0 eq).
-
Solvent Addition: Carefully add oleum (20% SO₃ in H₂SO₄) to the flask with stirring until the saccharin is fully dissolved. The use of a strong acidic medium is necessary to facilitate the reaction on the deactivated aromatic ring.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture. This serves as a Lewis acid catalyst to polarize the Br-Br bond, generating a potent electrophile.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq) in a small amount of oleum via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one.
Chemical Reactivity and Derivatization Potential
The structure of 5-bromosaccharin offers several sites for chemical modification, making it a versatile scaffold for building molecular complexity.
N-H Acidity and N-Alkylation/Arylation
The proton on the sulfonamide nitrogen is acidic (pKa ≈ 2) and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion. This nucleophilic nitrogen can then be reacted with various electrophiles to generate N-substituted derivatives. This is a common strategy for modifying the saccharin core to alter its biological properties.[4]
C-Br Bond for Cross-Coupling Reactions
The bromine atom at the 5-position is a key functional handle for modern synthetic chemistry. It is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This capability is paramount in drug discovery for exploring the structure-activity relationship (SAR).
Derivatization potential via palladium-catalyzed cross-coupling.
Potential Applications in Medicinal Chemistry
While no specific biological activities have been reported for 5-bromosaccharin itself, the extensive research on related compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Many benzothiazole and sulfonamide derivatives have demonstrated significant anticancer properties.[9] They can act through various mechanisms, including the inhibition of key enzymes like carbonic anhydrases, kinases, or by disrupting cell cycle progression. The saccharin scaffold has been explored for the development of histone deacetylase (HDAC) inhibitors and other anticancer agents. The introduction of bromine could enhance potency or alter the selectivity profile of the parent scaffold.
Antimicrobial and Antiviral Activity
Sulfonamides are a classic class of antimicrobial agents. The benzothiazole nucleus is also found in numerous compounds with potent antibacterial, antifungal, and antiviral activities.[2] Recent studies have even shown that saccharin itself can disrupt the bacterial cell envelope and interfere with DNA replication.[10] 5-Bromosaccharin could serve as a lead structure for developing new antimicrobial agents, with the bromine atom potentially enhancing its ability to interact with biological targets.
Enzyme Inhibition
The sulfonamide group is a well-known zinc-binding group, making saccharin derivatives attractive candidates for inhibiting metalloenzymes. This has been a fruitful area of research, with saccharin-based compounds being developed as inhibitors for matrix metalloproteinases (MMPs), carbonic anhydrases, and other enzymes implicated in various diseases.
Safety and Handling
Specific toxicology data for 5-bromo-1,1-dioxo-1,2-benzothiazol-3-one is not available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential biological activity.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Health Hazards: Based on related brominated aromatic compounds and acidic heterocycles, potential hazards may include skin, eye, and respiratory tract irritation.[12][13] The compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The compound may be hygroscopic.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
5-bromo-1,1-dioxo-1,2-benzothiazol-3-one is a molecule of considerable untapped potential. It merges the biologically relevant saccharin scaffold with a synthetically versatile bromine substituent. While direct research on this compound is sparse, this guide has synthesized available knowledge to present a compelling case for its investigation. The proposed synthetic route offers a clear path to its preparation, and its chemical structure provides multiple handles for derivatization, particularly through modern cross-coupling chemistry.
Future research should focus on the efficient synthesis and full characterization of 5-bromosaccharin, followed by its systematic evaluation in a range of biological assays targeting cancer, microbial infections, and key enzyme families. Its utility as a building block for creating novel, diverse chemical libraries is perhaps its most immediate and promising application. For drug development professionals, 5-bromosaccharin represents not just a single compound, but a gateway to a wide chemical space with high potential for the discovery of new therapeutic agents.
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Scholar.
- A Review on Recent Development and biological applications of benzothiazole deriv
- SAFETY D
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
- SAFETY D
- SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
- A Convenient Preparation Of Jv-Bromo-Saccharin, Source Of Electrophilic Bromine. (n.d.).
- a convenient preparation of n-bromo- saccharin, source of electrophilic bromine. (n.d.).
- N-Bromosaccharin. (n.d.). Sciencemadness.org.
- In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.). Google Scholar.
- Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry.
- SAFETY D
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Deriv
- 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... (n.d.).
- Buy N-Bromosaccharin | 35812-01-2. (n.d.). Benchchem.
- Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived
- Bromination of phenols and anilines using N-bromosaccharin. (n.d.).
- Application of 5-Bromofuran-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Google Scholar.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- 13C NMR Chemical Shift. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- 35812-01-2(N-BROMOSACCHARIN) Product Description. (n.d.). ChemicalBook.
- Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. (n.d.). PMC - PubMed Central.
- N-Bromosaccharin | 35812-01-2. (n.d.). TCI Chemicals.
- N-Bromosaccharin: benzylic and .alpha.-carbonylic bromination. (n.d.).
- N-Bromosaccharin | CAS 35812-01-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Spectroscopy Data for Undergradu
- Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. (n.d.). PubMed.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (n.d.). NIH.
- Derivatiz
- A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (n.d.). RSC Publishing.
- Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). Google Scholar.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. (2025). Journal of Drug Delivery and Therapeutics.
- Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. (n.d.). PMC.
- Breaking the Mold: Expanding the Horizons of Medicinal Chemistry. (2024). MoleculeInsight.
- N-Bromosaccharin. (n.d.). Organic Chemistry Portal.
Sources